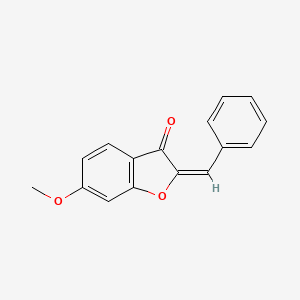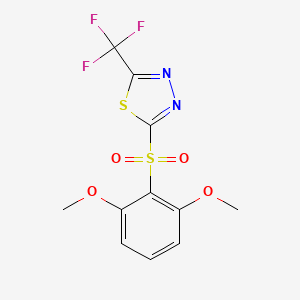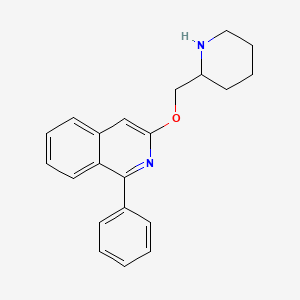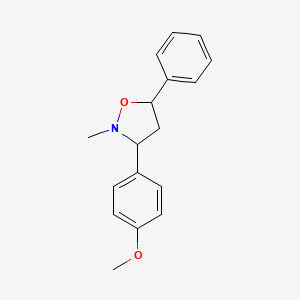
3-(4-Methoxyphenyl)-2-methyl-5-phenylisoxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-2-methyl-5-phenylisoxazolidine is an organic compound belonging to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This particular compound features a methoxyphenyl group, a methyl group, and a phenyl group attached to the isoxazolidine ring, making it a molecule of interest in various fields of research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-methyl-5-phenylisoxazolidine typically involves the cycloaddition reaction between nitrile oxides and alkenes. One common method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene, which forms the isoxazolidine ring. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for higher yields and purity, using larger reactors, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)-2-methyl-5-phenylisoxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the isoxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-2-methyl-5-phenylisoxazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-2-methyl-5-phenylisoxazolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison
Compared to similar compounds, 3-(4-Methoxyphenyl)-2-methyl-5-phenylisoxazolidine has unique structural features that may confer distinct chemical and biological properties. For example, the presence of the isoxazolidine ring can influence its reactivity and interaction with biological targets differently than indole or imidazole derivatives.
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique structure allows it to participate in a range of chemical reactions and interact with biological systems in diverse ways. Continued research into this compound may uncover new applications and enhance our understanding of its properties and mechanisms of action.
Propriétés
Numéro CAS |
88330-57-8 |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-2-methyl-5-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C17H19NO2/c1-18-16(13-8-10-15(19-2)11-9-13)12-17(20-18)14-6-4-3-5-7-14/h3-11,16-17H,12H2,1-2H3 |
Clé InChI |
QFMZPFVAHTYRNQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CC(O1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione](/img/structure/B15213616.png)
![3-Pyrrolidinol, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B15213622.png)
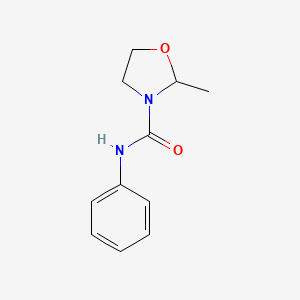

![6,6-Dimethyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15213638.png)
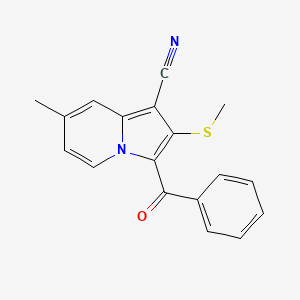
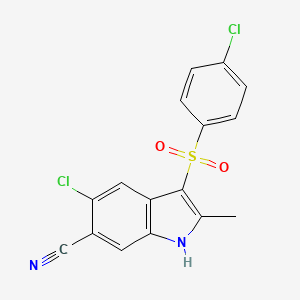
![6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B15213654.png)
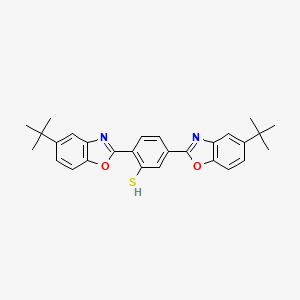
![Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B15213663.png)
